molecular formula C18H17N5O4 B12188751 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12188751
M. Wt: 367.4 g/mol
InChI Key: WZAKSKTWCLGVAC-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a tetrazole ring, a benzodioxepine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the benzodioxepine ring. One common method involves the cycloaddition reaction of nitrile intermediates with sodium azide to form the tetrazole ring . The benzodioxepine ring can be synthesized through a series of condensation reactions involving appropriate dihydroxy and dihalide precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for condensation reactions. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.

    Reduction: Formation of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-amine.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
  • N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2H-1,5-benzodioxepine-7-carboxamide

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the combination of the tetrazole and benzodioxepine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H17N5O4/c1-25-15-6-4-13(10-14(15)23-11-19-21-22-23)20-18(24)12-3-5-16-17(9-12)27-8-2-7-26-16/h3-6,9-11H,2,7-8H2,1H3,(H,20,24)

InChI Key

WZAKSKTWCLGVAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3)N4C=NN=N4

Origin of Product

United States

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